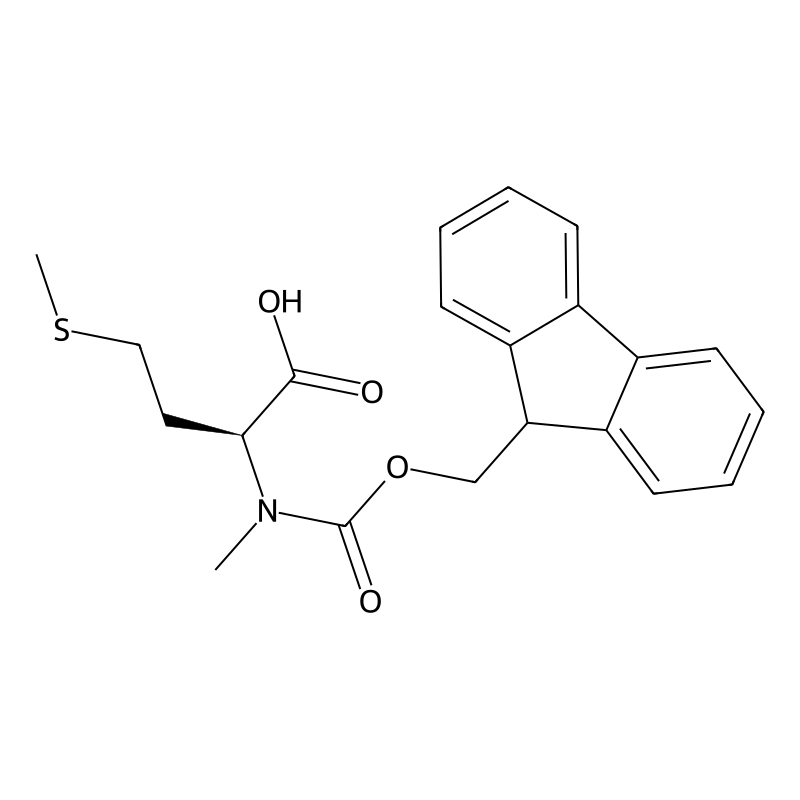

Fmoc-N-Me-L-Met-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc Protecting Group

The molecule contains an Fmoc (Fluorenylmethoxycarbonyl) group, which acts as a protecting group. Protecting groups are temporary chemical modifications that shield specific functional groups within a molecule during synthesis. In this case, the Fmoc group safeguards the amino group (N-terminus) of the methionine residue during peptide chain assembly . This controlled protection allows for the selective attachment of other amino acids in a specific order to build the desired peptide sequence.

N-Methylated Methionine

Fmoc-N-Me-L-Met-OH incorporates a modified methionine amino acid. The methionine side chain has undergone N-methylation, meaning an additional methyl group (CH₃) is attached to the nitrogen atom adjacent to the alpha-carbon. This modification can be used for various purposes in peptide research:

Increased Stability

N-methylation can enhance the stability of the resulting peptide against enzymatic degradation by certain proteases . This improved stability can be advantageous for studying the peptide's biological activity or potential therapeutic applications.

Conformational Changes

N-methylation can sometimes alter the peptide's conformation, which is its 3D structure. This can be useful for researchers investigating how structural changes affect peptide function or binding interactions with other molecules .

Fmoc-N-Methyl-L-Methionine Hydrochloride, also known as Fmoc-N-Me-L-Met-OH, is a derivative of the amino acid methionine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. Its molecular formula is with a molecular weight of 385.48 g/mol. The compound is primarily utilized in peptide synthesis due to its stability and compatibility with various coupling reactions. The Fmoc group serves as a protective moiety that can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.

Fmoc-N-Me-L-Met-OH may exhibit some general hazards associated with organic compounds:

- Mild irritant: May cause irritation to skin and eyes upon contact [1].

- Respiratory irritant: Dust or aerosols may irritate the respiratory system [1].

- Proper handling required: Standard laboratory safety practices for handling organic

- Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, revealing the free amine for further coupling.

- Peptide Coupling Reactions: It can react with activated carboxylic acids to form peptide bonds, typically using coupling reagents like N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.

- Sulfide Formation: The sulfur atom in methionine allows for oxidation reactions to form sulfoxides or sulfones under appropriate conditions.

The synthesis of Fmoc-N-Methyl-L-Methionine typically involves several steps:

- Methylation: L-methionine is treated with methyl iodide in the presence of a base (e.g., sodium hydride) to introduce the methyl group at the nitrogen atom.

- Fmoc Protection: The resulting N-methyl-L-methionine is then reacted with Fmoc chloride in a suitable solvent (such as dimethylformamide) to attach the Fmoc protecting group.

- Purification: The product is purified using techniques like high-performance liquid chromatography or recrystallization.

Fmoc-N-Methyl-L-Methionine Hydrochloride has several applications, particularly in:

- Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and proteins in research and pharmaceutical development.

- Drug Development: Its derivatives may serve as potential drug candidates due to their structural similarity to biologically active compounds.

- Biochemical Research: It is employed in studies investigating protein structure-function relationships and enzyme mechanisms.

Studies on the interactions of Fmoc-N-Methyl-L-Methionine with other molecules are crucial for understanding its behavior in biological systems. Preliminary data suggest that it may interact with various enzymes involved in peptide bond formation and metabolism, although specific binding studies are sparse. Investigating these interactions could provide insights into its role in biochemical pathways and potential therapeutic applications.

Several compounds share structural similarities with Fmoc-N-Methyl-L-Methionine, each possessing unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Fmoc-N-Methyl-L-Leucine | 103478-62-2 | Another N-methyl amino acid used in peptide synthesis. |

| Fmoc-N-Methyl-L-Alanine | 84000-07-7 | Smaller side chain compared to methionine; useful for studying peptide folding. |

| Fmoc-N-Methyl-L-Valine | 84000-11-3 | Valine derivative; important for hydrophobic interactions in peptides. |

Uniqueness

Fmoc-N-Methyl-L-Methionine stands out due to its incorporation of sulfur within its structure, which can participate in unique biochemical interactions not present in other similar compounds like leucine or valine. This characteristic may influence the structural conformation and stability of peptides synthesized from it, making it valuable for specific applications in peptide chemistry and drug design.